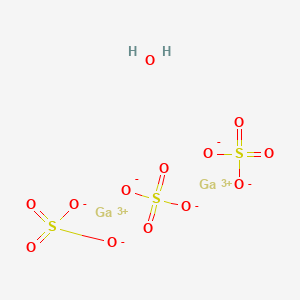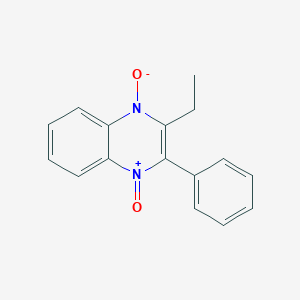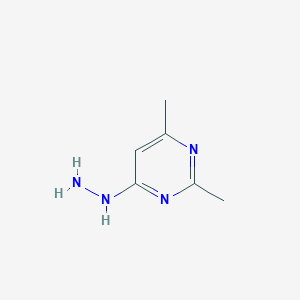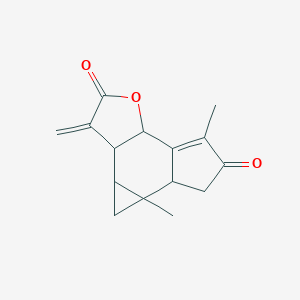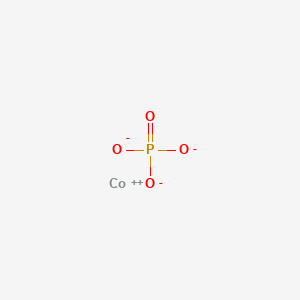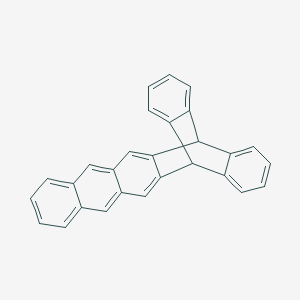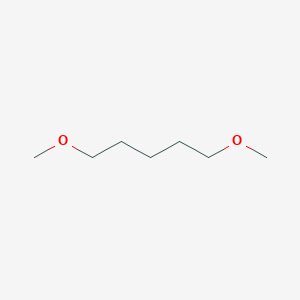
1,5-二甲氧基戊烷
描述
Synthesis Analysis
The synthesis of compounds related to 1,5-dimethoxypentane involves complex reactions and methodologies. For instance, the synthesis of 3,4-dimethoxytellurophene showcases a new ring construction reaction, highlighting the intricate steps often involved in synthesizing such molecules. Although this specific compound is not 1,5-dimethoxypentane, the synthesis process provides insight into the complexity and creativity required in chemical synthesis (Patra et al., 2009).
Molecular Structure Analysis
The molecular structure of related dimethoxy compounds, such as 5,10-dimethoxybenzo[j]fluoranthene, has been determined through X-ray diffractometric data, offering insights into the planarity and bond lengths within these molecules. Such studies are crucial for understanding the physical and chemical behavior of 1,5-dimethoxypentane derivatives (Briant et al., 1984).
Chemical Reactions and Properties
Research on compounds like 1,5-dimethoxynaphthalene through vibrational spectroscopy and density functional theory calculations provides comprehensive details on chemical reactions and properties, including molecular structure, vibrational frequencies, and natural bond orbital analysis. This knowledge aids in predicting the reactivity and interaction of 1,5-dimethoxypentane with other substances (Kandasamy et al., 2015).
Physical Properties Analysis
The synthesis and mesomorphic behavior of dimers possessing chiral and fluorescent entities, though not directly about 1,5-dimethoxypentane, illustrate the importance of understanding the physical properties of such compounds. These properties can significantly influence the application and functionality of the compounds in various fields (Yelamaggad et al., 2007).
科学研究应用
Organic Synthesis and Environmental Applications : Pério et al. (1998) demonstrated the use of 2,2-Dimethoxypropane and 3,3-dimethoxypentane in the eco-friendly synthesis of protected carbonyls under solvent-free conditions, highlighting its potential in green chemistry practices (Pério, Dozias, & Hamelin, 1998).
Solid State Structural Studies : Żabiński et al. (2007) investigated new 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes, providing insights into their complex network of intermolecular interactions. These compounds, including derivatives of 1,5-Dimethoxypentane, showed promising antitumor activity (Żabiński, Wolska, & Maciejewska, 2007).
Prebiotic Chemistry and Biological Interactions : Deans et al. (2016) explored the prebiotic chemistry of tetrapyrrole macrocycles, using 1,5-dimethoxypentane derivatives. Their study provided a nuanced view of reactant analogues in prebiotic chemical processes, contributing to our understanding of early life chemistry (Deans et al., 2016).
Chemical Properties and Synthesis : Kudyakova et al. (2021) focused on the synthesis of functionalized 1,3-diketones using 1,5-Dimethoxypentane derivatives, highlighting the influence of fluorinated substituents in synthesis processes (Kudyakova et al., 2021).
Vibrational Spectroscopy and Theoretical Studies : Kandasamy et al. (2015) combined experimental and theoretical approaches to study the molecular structure and vibrational spectra of 1,5-dimethoxynaphthalene, demonstrating its importance in spectroscopic analysis (Kandasamy, Velraj, Kalaichelvan, & Mariappan, 2015).
Polymer Science and Radiolysis Studies : Janik et al. (2000) examined the reactions of 2,4-dimethoxypentane, a model of poly(vinyl methyl ether), with hydroxyl radicals, providing insights into polymer degradation processes (Janik, Ulański, Rosiak, & Sonntag, 2000).
Conformational Studies and Molecular Interactions : Yoshida et al. (1996) conducted a study on the gas-phase infrared spectra of 1,2-dimethoxyethane, revealing the importance of intramolecular interactions in stabilizing certain conformers (Yoshida, Tanaka, & Matsuura, 1996).
Sensing and Detection Applications : Capoferri et al. (2017) developed a molecularly imprinted sensor for the selective detection of dimethoate, demonstrating the potential of 1,5-Dimethoxypentane derivatives in analytical chemistry (Capoferri et al., 2017).
Coordination Chemistry and Structural Features : Salas et al. (1999) reviewed the coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, shedding light on the structural diversity and binding modes involving 1,5-Dimethoxypentane analogues (Salas, Romero, Sánchez, & Quirós, 1999).
Medicinal Applications and Drug Synthesis : Korostylev et al. (2008) reported on the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate, a key intermediate in statin drug synthesis, showcasing the pharmaceutical relevance of 1,5-Dimethoxypentane derivatives (Korostylev et al., 2008).
Pharmacological Studies and Treatment Effects : Nofa et al. (2015) examined the effects of 1,5-Bis(3,5- dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper, a compound derived from 1,5-Dimethoxypentane, on glucose levels and pancreas histopathology in rats (Nofa, Lampatov, & Lepilov, 2015).
Allergy Research and Treatment : Koda et al. (1976) investigated N (3', 4'-dimethoxycinnamoyl) anthranilic acid, a derivative of 1,5-Dimethoxypentane, for its potential in treating allergic reactions (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).
安全和危害
1,5-Dimethoxypentane is a flammable liquid and vapour . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed . Ground/bond container and receiving equipment should be used . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of skin contact, wash off with soap and plenty of water .
属性
IUPAC Name |
1,5-dimethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBHIFOKVDBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149440 | |
| Record name | 1,5-Dimethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethoxypentane | |
CAS RN |
111-89-7 | |
| Record name | 1,5-Dimethoxypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethoxypentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-DIMETHOXYPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dimethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Dimethoxypentane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GFM9MVT37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




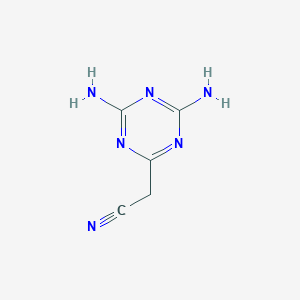
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
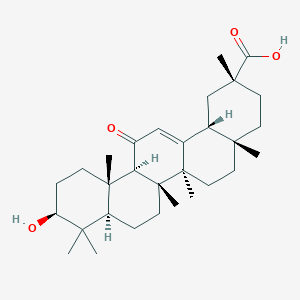
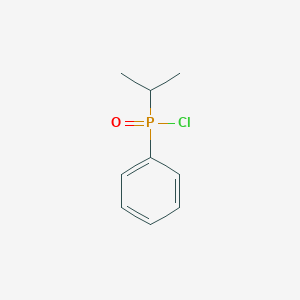
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)


